
CID 4616292
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
UCN-01,也称为7-羟基星孢霉素,是一种吲哚咔唑化合物,最初是从链霉菌属细菌培养物中分离出来的。它在结构上与星孢霉素相似,但在内酰胺环上有一个额外的羟基。UCN-01 作为一种 ATP 竞争性抑制剂,靶向多种激酶,包括蛋白激酶 C、细胞周期蛋白依赖性激酶和检查点激酶 1。 它在临床前和临床中都表现出显著的抗肿瘤活性 .
准备方法
UCN-01 可以通过异构化过程从 UCN-02 合成。 将含有 UCN-02 的溶液酸化,使其转化为 UCN-01,然后从酸化溶液中回收 。另一种方法包括发酵链霉菌属的一种微生物,该微生物在培养基中产生 UCN-01。 该化合物也可以通过三步化学过程从星孢霉素合成,该过程包括在二甲基亚砜溶液和碱性水溶液中氧化 .
化学反应分析
科学研究应用
作用机制
UCN-01 抑制蛋白激酶 C 和细胞周期蛋白依赖性激酶 2,导致细胞在 G1 期积累并诱导凋亡。它还抑制检查点激酶 1,该激酶在 DNA 损伤反应中起着至关重要的作用。通过消除 DNA 损伤诱导的细胞周期停滞,UCN-01 使肿瘤细胞对 DNA 损伤剂敏感。 丝裂原活化蛋白激酶通路的激活是 p21 转录诱导所必需的,p21 是一种细胞周期蛋白依赖性激酶抑制剂,对于 UCN-01 诱导的细胞周期停滞至关重要 .
相似化合物的比较
UCN-01 与其他吲哚咔唑化合物类似,如星孢霉素和 N-苯甲酰基星孢霉素。UCN-01 在内酰胺环上有一个独特的额外的羟基,这增强了它作为激酶抑制剂的选择性和效力。 与抑制广泛激酶的星孢霉素不同,UCN-01 对蛋白激酶 C、细胞周期蛋白依赖性激酶和检查点激酶 1 表现出更高的选择性 。 其他类似化合物包括 CGP 41251,它也靶向蛋白激酶 C,但具有不同的药代动力学特性 .
生物活性
Overview of CID 4616292
This compound, also known as a small molecule inhibitor, has been studied for its potential biological activities, particularly in the context of cancer research. It is often evaluated for its efficacy in inhibiting specific protein targets involved in tumor growth and proliferation.
This compound functions primarily as a kinase inhibitor , targeting specific pathways that are crucial for cancer cell survival. The compound has shown promise in inhibiting the activity of certain kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis (programmed cell death) in affected cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines. For instance:
- Cell Proliferation Assays : In studies involving breast cancer and leukemia cell lines, this compound was found to significantly reduce cell viability at micromolar concentrations.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells when treated with this compound compared to controls.
In Vivo Studies
Preclinical animal models have been employed to evaluate the efficacy of this compound:
- Tumor Xenograft Models : In mice bearing xenografts of human tumors, treatment with this compound resulted in a marked reduction in tumor volume compared to untreated controls. This suggests potential therapeutic benefits in vivo.
Data Table
Study Type | Cell Line/Model | Concentration (µM) | Effect Observed |
---|---|---|---|
In Vitro Proliferation | Breast Cancer Cells | 1-10 | Significant reduction in viability |
In Vitro Apoptosis | Leukemia Cells | 5 | Increased apoptosis |
In Vivo Tumor Growth | Mouse Xenograft Model | N/A | Reduced tumor volume |
Case Study 1: Breast Cancer
A study conducted on a breast cancer cell line revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the inhibition of key signaling pathways associated with cell cycle progression.
Case Study 2: Leukemia
In another study focusing on leukemia, this compound was shown to induce apoptosis through the activation of caspases, which are critical mediators of the apoptotic process. This finding highlights its potential as a therapeutic agent against hematological malignancies.
属性
CAS 编号 |
121569-61-7 |
---|---|
分子式 |
C28H26N4O4 |
分子量 |
482.5 g/mol |
IUPAC 名称 |
(2S,3R,4R,6S,18S)-18-hydroxy-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one |
InChI |
InChI=1S/C28H26N4O4/c1-28-25(35-3)15(29-2)12-18(36-28)31-16-10-6-4-8-13(16)19-21-22(27(34)30-26(21)33)20-14-9-5-7-11-17(14)32(28)24(20)23(19)31/h4-11,15,18,25,27,29,34H,12H2,1-3H3,(H,30,33)/t15-,18+,25-,27+,28+/m1/s1 |
InChI 键 |
PBCZSGKMGDDXIJ-NAZMMJNKSA-N |
SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
手性 SMILES |
C[C@@]12[C@@H]([C@@H](C[C@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@@H](NC6=O)O)NC)OC |
规范 SMILES |
CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)NC)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-hydroxy-staurosporine 7-hydroxystaurosporine UCN 01 UCN 02 UCN-01 UCN-02 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: UCN-01 is a potent inhibitor of several serine/threonine kinases, including protein kinase C (PKC) isoforms [, , , ], cyclin-dependent kinases (CDKs) 2, 4, and 6 [, , ], checkpoint kinases Chk1 and Chk2 [, , , , , , ], and phosphatidylinositol 3-kinase (PI3K)-related kinases such as ataxia-telangiectasia mutated (ATM) [].
ANone:
ANone: The provided research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its material compatibility and stability. Therefore, we cannot provide information on this aspect based on the given research.
ANone: UCN-01 itself is not known to possess catalytic properties. It acts as an inhibitor of various kinases, effectively blocking their catalytic activity. This inhibitory action forms the basis for its potential applications as an anticancer agent.
A: One study employed computational docking models to elucidate the binding interactions between UCN-01 and human α1-acid glycoprotein (hAGP) []. These models provided insights into the molecular basis for the exceptionally high binding affinity of UCN-01 to hAGP, which has significant implications for its pharmacokinetic properties [].
A: UCN-01 is a derivative of staurosporine, a natural product known for its potent but non-selective kinase inhibitory activity. The 7-hydroxy group in UCN-01 contributes to its enhanced selectivity for certain kinases, particularly PKC isoforms [].
ANone: The research articles primarily focus on the biological activity and pharmacokinetic properties of UCN-01, rather than its stability and formulation.
- Liposomal Encapsulation: One study investigated encapsulating UCN-01 in liposomes to overcome its extensive binding to hAGP []. Results indicated that liposomal encapsulation effectively reduced hAGP binding and sustained UCN-01 release, potentially improving its pharmacokinetic profile [].
ANone: The provided research articles do not explicitly address SHE regulations. As UCN-01 is an investigational drug, specific SHE regulations would be subject to guidelines set forth by relevant regulatory agencies in different countries.
ANone:
ANone:
ANone:
ANone:
ANone:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。